

Application Notes and Protocols for ThioFluor 623 Microscopy

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Compound of Interest

Compound Name: ThioFluor 623

Cat. No.: B592619

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These application notes provide a comprehensive guide for utilizing **ThioFluor 623**, a selective fluorescent probe for the detection and imaging of thiols in biological systems. This document outlines the key properties of **ThioFluor 623**, detailed protocols for its use in fluorescence microscopy, and its application in studying thiol-regulated cellular pathways.

Introduction to ThioFluor 623

ThioFluor 623 is a highly selective, cell-permeable fluorescent probe designed for the detection of thiols, such as glutathione (GSH) and cysteine. In its native state, **ThioFluor 623** is essentially non-fluorescent. Upon reaction with thiols, the probe undergoes a cleavage reaction, releasing a fluorophore with strong fluorescence emission.^[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making it an excellent tool for bioimaging. The fluorescence intensity of the cleaved product increases in more viscous environments, which is advantageous for imaging within the cellular milieu.^[1]

The selective detection of thiols is crucial for understanding cellular redox homeostasis, as imbalances in thiol levels are associated with various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disease.

Quantitative Data Summary

The following tables summarize the key quantitative properties of **ThioFluor 623**.

Table 1: Physicochemical and Spectroscopic Properties of **ThioFluor 623**

Property	Value
Molecular Formula	C ₃₁ H ₃₀ N ₆ O ₁₀ S
Molecular Weight	678.7 g/mol
Excitation Maximum (cleaved product)	563 nm
Emission Maximum (cleaved product)	623 nm
Solubility	Soluble in DMSO and DMF (approx. 20 mg/mL) [1]
Purity	≥98%

Table 2: Recommended Starting Conditions for **ThioFluor 623** Microscopy

Parameter	Recommended Range	Notes
Cell Type	Adherent or suspension mammalian cells	Optimization for specific cell lines is recommended.
Staining Concentration	1 - 10 μM	Start with 5 μM and optimize based on cell type and experimental conditions.
Incubation Time	15 - 60 minutes	A 30-minute incubation is a good starting point.
Incubation Temperature	37°C	Maintain cells in a controlled environment to ensure viability.
Imaging Medium	Hank's Balanced Salt Solution (HBSS) or serum-free medium	Avoid media containing components that may react with the probe.

Experimental Protocols

Preparation of ThioFluor 623 Stock Solution

- **Reconstitution:** Prepare a stock solution of **ThioFluor 623** by dissolving it in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 6.79 mg of **ThioFluor 623** in 1 mL of DMSO.
- **Storage:** Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Live Cell Staining and Imaging Protocol

This protocol is a general guideline for staining live mammalian cells with **ThioFluor 623**. Optimization may be required for different cell types and experimental setups.

Materials:

- Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
- **ThioFluor 623** stock solution (1-10 mM in DMSO)
- Pre-warmed (37°C) imaging medium (e.g., HBSS or serum-free medium)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- **Cell Seeding:** Seed cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).
- **Preparation of Staining Solution:** On the day of the experiment, prepare a fresh staining solution by diluting the **ThioFluor 623** stock solution in pre-warmed imaging medium to the desired final concentration (e.g., 5 µM).
- **Cell Washing:** Carefully remove the culture medium from the cells and wash them twice with pre-warmed PBS.
- **Probe Loading:** Add the **ThioFluor 623** staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

- **Washing:** After incubation, remove the staining solution and wash the cells three times with pre-warmed imaging medium to remove any unbound probe.
- **Imaging:** Add fresh, pre-warmed imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for **ThioFluor 623** (Excitation: ~560 nm, Emission: ~620 nm).

Control Experiments

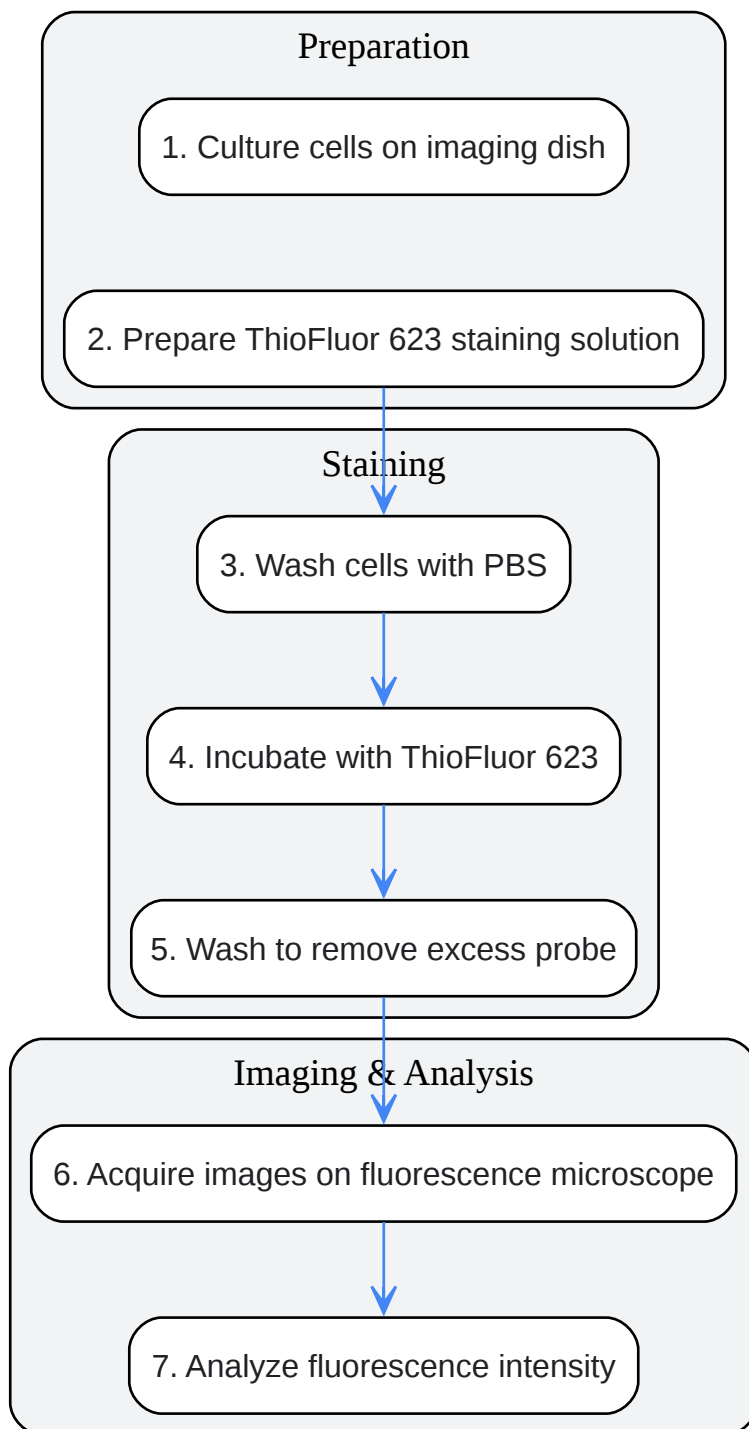
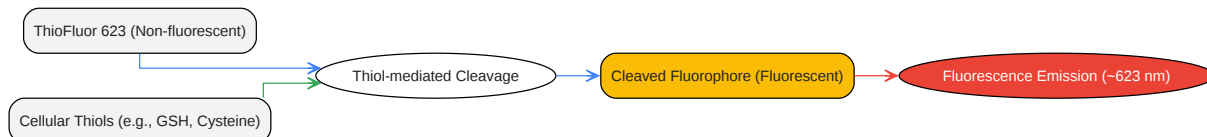
To ensure the specificity of the **ThioFluor 623** signal, it is recommended to perform the following control experiments:

- **Negative Control:** Pre-incubate cells with a thiol-scavenging agent, such as N-ethylmaleimide (NEM), before adding **ThioFluor 623**. This should result in a significant reduction in the fluorescence signal.
- **Positive Control:** Treat cells with a compound known to induce oxidative stress and deplete cellular thiols (e.g., buthionine sulfoximine, BSO) or, conversely, supplement with a thiol-containing compound like N-acetylcysteine (NAC) to observe changes in fluorescence intensity.

Signaling Pathway and Workflow Diagrams

Mechanism of ThioFluor 623 Activation

The following diagram illustrates the "turn-on" mechanism of **ThioFluor 623** upon reaction with thiols.



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References

- 1. caymanchem.com [caymanchem.com]
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